2-(Methoxymethoxy)aniline
Overview
Description
2-(Methoxymethoxy)aniline is an organic compound with the linear formula C8H11NO2 . It has a molecular weight of 153.18 . The compound is in liquid form and should be stored at 4°C, protected from light .
Molecular Structure Analysis
The InChI code for 2-(Methoxymethoxy)aniline is 1S/C8H11NO2/c1-10-6-11-8-5-3-2-4-7(8)9/h2-5H,6,9H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
2-(Methoxymethoxy)aniline is a liquid at room temperature . The compound should be stored at 4°C and protected from light .Scientific Research Applications
Environmental Treatment and Wastewater Management
Methoxyanilines, including 2-(Methoxymethoxy)aniline, are important chemical precursors used in the dye and pharmaceutical industries. Their presence in wastewater is concerning due to high toxicity and carcinogenic properties. Fenton-like oxidation, which utilizes laterite soil iron, has been evaluated for the degradation of Methoxyanilines in wastewater. This method, compared to commercial iron in Fenton-oxidation, offers a viable alternative for treating wastewater containing toxic chemicals like 2-(Methoxymethoxy)aniline (Chaturvedi & Katoch, 2020).
Chemical Synthesis and Organic Reactions
2-(Methoxymethoxy)aniline, as part of the aniline family, is integral in the manufacture of dyes, medicinals, plastics, and perfumes. It undergoes oxidative conversion to yield products like azobenzenes, which are significant in organic synthesis. This reaction's kinetics and products vary based on the aniline type and reaction conditions (Manjunatha et al., 2016).
Metal Complex Formation and Biological Activity
Dithiocarbomates, which include 2,6 di methoxy Aniline dithiocarbamate, have applications in various fields like industry, agriculture, and medicine. These compounds form metal complexes with metals like copper and ruthenium. Their spectrochemical investigation offers insights into their stability and potential biological activity (Sekhar et al., 2019).
Environmental Chemistry and Transformation
The redox reaction of anilines,including 2-(Methoxymethoxy)aniline, with manganese dioxide is significant in environmental chemistry. This reaction represents a pathway for the transformation of primary aromatic amines in mineralogical and soil/water environments, especially in conditions lacking oxygen and substantial microbial activity. The reaction rate and product formation depend on the aniline type and environmental pH, offering insights into the degradation of these compounds in natural settings (Laha & Luthy, 1990).
Polymer Science
2-(Methoxymethoxy)aniline and its derivatives are used in polymer science, particularly in the synthesis of polyaniline and its derivatives. These compounds can be polymerized to form materials with diverse properties and applications. For example, the polymerization of 2-methoxyaniline results in both water-soluble oligomers and insoluble polymeric products, with potential applications in various fields, including electronics and materials science (Mazur, 2007).
Safety And Hazards
properties
IUPAC Name |
2-(methoxymethoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-10-6-11-8-5-3-2-4-7(8)9/h2-5H,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGCQZLDQUCOIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50521134 | |
Record name | 2-(Methoxymethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50521134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxymethoxy)aniline | |
CAS RN |
88733-56-6 | |
Record name | 2-(Methoxymethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50521134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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